molecular formula C19H22N4O2 B7584081 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile

1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile

Cat. No. B7584081
M. Wt: 338.4 g/mol
InChI Key: XDQZKBIYEALAGB-UHFFFAOYSA-N
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Description

1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MP-10 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-infective properties. In

Mechanism of Action

The mechanism of action of 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and pathogen infection. 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in tumor growth and survival. Additionally, 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile is its potent biological activity, which makes it an attractive candidate for the development of novel therapeutics. 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has also been found to have good pharmacokinetic properties, with studies showing that it has good oral bioavailability and can be easily absorbed by the body. However, one of the limitations of 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile is its low solubility in water, which can make it difficult to formulate for use in clinical settings.

Future Directions

There are several future directions for research on 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its efficacy in various disease models, including inflammatory diseases, cancer, and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for therapeutic intervention.
Conclusion:
In conclusion, 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile is a novel compound with potent anti-inflammatory, anti-tumor, and anti-infective properties. Its synthesis method is well-established, and it has been extensively studied in various scientific fields. 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has the potential to be developed into a novel therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and identify potential molecular targets for therapeutic intervention.

Synthesis Methods

The synthesis of 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile involves the reaction of 1-methyl-5-pyrrol-3-carboxylic acid with 4-(2-phenoxyethyl)piperazine-1-carbonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with sodium cyanide and acetic anhydride to give 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile in high yield and purity.

Scientific Research Applications

1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has also been found to have anti-tumor properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, 1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile has been shown to have anti-infective properties, with studies demonstrating its efficacy against a wide range of bacterial and fungal pathogens.

properties

IUPAC Name

1-methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-21-15-16(14-20)13-18(21)19(24)23-9-7-22(8-10-23)11-12-25-17-5-3-2-4-6-17/h2-6,13,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQZKBIYEALAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N2CCN(CC2)CCOC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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